5-Bromopyrazolo[1,5-c]pyrimidine
Description
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
5-bromopyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-6-3-5-1-2-9-10(5)4-8-6/h1-4H |
InChI Key |
SVQHTJMDAPSKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CN2N=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolopyrimidine Core Structures and Brominated Derivatives
Classical Cyclization Routes for Pyrazolopyrimidine Formation
The formation of the fused pyrazolopyrimidine ring system is typically achieved through cyclization reactions, which involve the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694).
A primary strategy for the synthesis of the pyrazolo[1,5-c]pyrimidine (B12974108) core involves the reaction of acetylenic β-diketones with thiosemicarbazide (B42300). This method provides a direct route to 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones. The reaction conditions, including the solvent and the nature of the substituents on the starting materials, play a crucial role in determining the final product and yield. For instance, the reaction of 1,5-diarylpent-1-yne-3,5-diones with thiosemicarbazide in ethanol (B145695) at room temperature, in the presence of concentrated hydrochloric acid, has been shown to produce the corresponding 2-aryl-5-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones in high yields.
While the above method is specific for the pyrazolo[1,5-c]pyrimidine isomer, the more broadly reported synthesis for the related pyrazolo[1,5-a]pyrimidine (B1248293) isomer involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. This reaction is a versatile and widely adopted approach for constructing the fused bicyclic system.
Variations in the 1,3-biselectrophilic partner allow for the introduction of diverse substituents onto the pyrimidine ring. For the more extensively studied pyrazolo[1,5-a]pyrimidine system, a range of reactants are utilized.
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. This reaction typically proceeds under acidic or basic conditions. The choice of the β-dicarbonyl compound directly influences the substitution pattern on the pyrimidine ring, allowing for fine-tuning of the electronic and steric properties of the final product.
β-Enaminones have also been used as effective 1,3-electrophilic systems in the synthesis of pyrazolo[1,5-a]pyrimidines. The use of β-enaminones can enhance the reactivity and performance of the cyclocondensation reaction compared to 1,3-dicarbonyl compounds. Microwave-assisted synthesis using β-enaminones has been shown to be a highly efficient methodology, leading to 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields.
Chalcones (1,3-diarylprop-2-en
Advanced Synthetic Transformations for Functionalizing Brominated Pyrazolopyrimidines
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a powerful strategy for modifying the pyrazolopyrimidine core. These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide straightforward methods for constructing Csp²-Csp², Csp²-Csp, and Csp²-N bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile and widely used method for creating carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. In the context of pyrazolopyrimidines, this reaction allows for the introduction of various aryl and heteroaryl groups. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with a wide range of aryl and heteroaryl boronic acids. The use of a tandem catalyst system, such as XPhosPdG2/XPhos, can be crucial to prevent debromination side reactions. Optimized conditions often involve microwave irradiation, which can significantly reduce reaction times and improve yields. For example, the coupling of 4a with various boronic acids under microwave irradiation yielded C3-arylated products in good to excellent yields (67-89%).
A study on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrated that good yields could be obtained using 5 mol % of Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in 1,4-Dioxane. This highlights the importance of optimizing catalyst, base, and solvent systems for specific substrates.
| Catalyst System | Substrate | Coupling Partner | Conditions | Yield | Reference |
| XPhosPdG2/XPhos | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | Microwave irradiation | 67-89% | |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/Heteroaryl boronic acids | K₃PO₄, 1,4-Dioxane, 70-80 °C | Good |
Sonogashira Coupling:
The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is conducted under mild conditions, often at room temperature with an amine base. It has been successfully applied to the C5-alkynylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones. After activation of the lactam function, the Sonogashira coupling can proceed to introduce an alkyne group, further diversifying the molecular structure. For instance, 5-alkynyl-3-aryl(heteroaryl) pyrazolo[1,5-a]pyrimidines have been synthesized in good to excellent yields using this method. A general procedure involves using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst such as CuI in a solvent mixture like THF/Et₃N.
Copper-Catalyzed Amination (Ullmann-type coupling) of Brominated Precursors
The Ullmann condensation, a copper-promoted reaction, is a classic method for forming carbon-nitrogen bonds, particularly for creating aryl amines from aryl halides. This reaction is comparable to the Buchwald-Hartwig amination but often requires higher temperatures.
An efficient method for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines has been developed using a copper-catalyzed Ullmann-type coupling. This approach utilizes CuI as a catalyst and a carbazole-based ligand to couple various amines to 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors. The reaction demonstrates broad substrate scope, with both primary and secondary alkylamines, as well as aryl- and heteroarylamines, coupling efficiently to give products in good to excellent yields (60-93%). A key advantage of this method is its rapid nature, often completed within an hour under microwave heating.
| Catalyst System | Substrate | Amine | Conditions | Yield | Reference |
| CuI / L-1 | 5-amino-3-bromopyrazolo[1,5-a]pyrimidine | Various 1° and 2° alkyl and aryl amines | 80 °C, Microwave, 1 h | 60-93% |
This method provides a significant improvement over traditional techniques, which often require harsh conditions and may not be compatible with a wide range of functional groups.
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction efficiency.
In the context of pyrazolopyrimidine synthesis, microwave irradiation has been successfully employed in various reactions, including Suzuki-Miyaura couplings and Ullmann-type am
Structure Activity Relationship Sar Investigations of Brominated Pyrazolopyrimidine Derivatives
Influence of Bromine Substitution on Molecular Recognition and Biological Activity
While direct comparative studies on bromine substitution at every possible position of the pyrazolo[1,5-c]pyrimidine (B12974108) scaffold are limited, extensive research on the related pyrazolo[1,5-a]pyrimidine (B1248293) core provides critical insights into the positional importance of halogen substituents. nih.gov The position of a halogen like bromine dictates its influence on the molecule's electron distribution, steric profile, and potential for forming halogen bonds, which can be crucial for target engagement.
For instance, in studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents, the modification of substituents at various positions (designated R1 through R4) showed that the scaffold is highly sensitive to substitution patterns. nih.gov While this study focused on fluoro and chloro derivatives, the principles of halogenation apply. A halogen's electron-withdrawing nature can affect the pKa of the heterocyclic system and the hydrogen-bonding capabilities of nearby nitrogen atoms. nih.gov The size (steric bulk) of the bromine atom compared to hydrogen or fluorine can either create beneficial interactions within a binding pocket or cause steric clashes that prevent optimal binding. Therefore, placing a bromine atom at a position like C-5 would orient its steric and electronic influence differently than a substitution at C-3, potentially leading to vastly different affinities for a given biological target.
Pyrazolopyrimidine derivatives are well-established as potent inhibitors of a wide array of protein kinases, often functioning as ATP-competitive inhibitors. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine moiety is particularly effective at forming hinge interactions within the ATP-binding site of kinases. mdpi.com For example, in Tropomyosin Receptor Kinase (Trk) inhibitors, this scaffold is essential for interacting with the Met592 residue in the hinge region. mdpi.com
The introduction of halogens, including bromine, is a common strategy to enhance these interactions. A strategically placed bromine atom can occupy a hydrophobic pocket within the enzyme's active site or form specific halogen bonds, thereby increasing binding affinity and potency. Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against numerous kinases critical in oncology, such as:
B-Raf and MEK Kinases : Relevant in the treatment of melanoma. nih.govrsc.orgnih.gov
FLT3-ITD : A key target in acute myeloid leukemia (AML), with some derivatives showing IC₅₀ values in the sub-nanomolar range. nih.gov
Cyclin-Dependent Kinases (CDKs) : Central regulators of the cell cycle, with inhibitors of CDK1, CDK2, and CDK9 showing antitumor effects. nih.gov
KDM5 Histone Demethylases : A target in epigenetic therapy. nih.gov
Other Kinases : Including Akt, Aurora, and Pim kinases. google.com
Beyond kinases, these scaffolds have also been investigated as inhibitors of other enzymes. For example, certain pyrazolopyrimidine derivatives were found to interact significantly with the IspE enzyme in bacteria, suggesting a potential mechanism for their antibacterial properties by disrupting isoprenoid biosynthesis. nih.gov
Conformational Analysis and SAR Correlates
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis of pyrazolopyrimidine derivatives reveals how substitutions, including bromine atoms, influence the molecule's preferred orientation. A common and effective strategy in drug design is the use of conformational restriction, where the flexibility of a molecule is reduced to lock it into a bioactive conformation. acs.org
Strategies for Lead Optimization through Halogenation and Further Derivatization
Lead optimization is the process of modifying a promising hit compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetics. Halogenation is a cornerstone of this process for pyrazolopyrimidine derivatives. nih.govnih.gov
Structure-guided design is frequently employed to rationally introduce substituents. For B-Raf inhibitors, groups were introduced at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold to interact with the kinase hinge region, leading to enhanced potency. nih.gov In antitubercular agents, substituting the core with 3,4-difluoro or 3,4-dichloro groups proved favorable for activity. nih.gov While bromine is larger than fluorine and chlorine, its inclusion is a valuable tool for probing steric and electronic requirements of the target binding site. For instance, incorporating fluorine has been shown to enhance interactions with specific residues like Asn655 in Trk kinases. mdpi.com
Further derivatization at various points on the scaffold is used to fine-tune properties. Systematic modifications are made to improve metabolic stability and in vivo efficacy. acs.org The goals of these optimization efforts are to generate compounds with not only high potency but also good oral bioavailability and selective activity, making them suitable candidates for clinical development. nih.govacs.org
Biological Activity Spectrum of Pyrazolopyrimidine Derivatives with Emphasis on Mechanistic Insights
Protein Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolopyrimidine core, as a bioisostere of adenine, can effectively compete with ATP at the kinase domain, leading to the inhibition of these enzymes.
Inhibition of Cyclin-Dependent Kinases (CDKs) (e.g., CDK1, CDK2)
Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. Various pyrazolopyrimidine derivatives have been developed as potent inhibitors of CDKs. For instance, new series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated as CDK2 inhibitors, showing significant anti-proliferative activities against cancer cell lines like MCF-7 and HCT-116. One particular compound from this research, a pyrazolopyrimidine derivative, exhibited a CDK2/cyclin A2 inhibitory activity with an IC50 value of 0.061 µM.
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have also been identified as CDK2 inhibitors. While direct studies on 5-Bromopyrazolo[1,5-c]pyrimidine are not available, the established activity of the broader pyrazolopyrimidine class suggests that this specific isomer could also potentially interact with the ATP-binding site of CDKs.
| Compound Class | Target Kinase | IC50 (µM) | Cell Line (Antiproliferative Activity) | Reference |
| Pyrazolo[3,4-d]pyrimidine/Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivative | CDK2/cyclin A2 | 0.061 | HCT-116 | |
| 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivative (Compound 6s) | CDK2 | 0.45 | - | |
| 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivative (Compound 11g) | CDK2 | 0.22 | - |
Targeting Tropomyosin Receptor Kinases (Trks) (e.g., TrkA, TrkB, TrkC)
Tropomyosin receptor kinases are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function, and their fusion with other genes is implicated in various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of Trk inhibitors, with two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, featuring this core structure.
Research has led to the discovery of potent pyrazolo[1,5-a]pyrimidine-based Trk inhibitors that can overcome clinical resistance. For example, a series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives were designed to inhibit secondary mutations in Trk kinases. Compound 5n from this series showed exceptional potency against various Trk mutations with IC50 values in the low nanomolar range. Another study identified 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TrkA kinases.
| Compound Class | Target Kinase | IC50 (nM) | Notes | Reference |
| 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine (Compound 5n) | TrkA G667C | 2.3 | Overcomes clinical resistance | |
| 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine (Compound 5n) | TrkA F589L | 0.4 | Overcomes clinical resistance | |
| 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine (Compound 5n) | TrkA G595R | 0.5 | Overcomes clinical resistance | |
| 2-(anilinyl)pyrazolo[1,5-a]pyrimidine (Compound 6s) | TrkA | 230 | Dual CDK2/TrkA inhibitor | |
| 2-(anilinyl)pyrazolo[1,5-a]pyrimidine (Compound 11g) | TrkA | 890 | Dual CDK2/TrkA inhibitor |
Modulation of EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, Pim-1 Kinases
The versatility of the pyrazolopyrimidine scaffold extends to the inhibition of a wide range of other kinases implicated in cancer.
EGFR, B-Raf, and MEK: Pyrazolo[1,5-a]pyrimidines that target Epidermal Growth Factor Receptor (EGFR) have shown promise in non-small cell lung cancer, while their inhibitory effects on B-Raf and MEK kinases are relevant in melanoma. Pyrazolo[3,4-d]pyrimidine derivatives have also been identified as potent EGFR tyrosine kinase inhibitors, with some compounds exhibiting IC50 values as low as 0.034 µM.
Pim-1 Kinase: This serine/threonine kinase is a target in breast cancer therapy. Novel pyrazolo[3,4-b]pyridine derivatives have been developed as potent Pim-1 kinase inhibitors, with IC50 values in the nanomolar range. Additionally, certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as selective Pim-1 inhibitors.
Other Kinases: The pyrazolo[1,5-a]pyrimidine framework has been explored for its inhibitory activity against Phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), and Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1).
Inhibition of Casein Kinase 2 (CK2)
Casein Kinase 2 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to cancer. The pyrazolo[1,5-a]pyrimidine scaffold has been a key focus in the development of selective CK2 inhibitors. Through optimization and macrocyclization of this scaffold, a highly potent and selective CK2 inhibitor, IC20 (31), was developed with a KD of 12 nM.
Inhibition of Other Kinases (e.g., DAPK3, FLT3, TBK1, CLK3, HIPK3)
The inhibitory spectrum of pyrazolopyrimidine derivatives also includes several other important kinases.
FLT3: Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent and selective inhibitors of FLT3 with internal tandem duplication (ITD) mutations. Compounds 17 and 19 from one study demonstrated IC50 values of 0.4 nM against FLT3-ITD and were also effective against resistance-conferring mutations.
Other Kinases: Research has also touched upon the potential of pyrazolopyrimidine derivatives to inhibit Death-associated protein kinase 3 (DAPK3), TANK-binding kinase 1 (TBK1), CDC-like kinase 3 (CLK3), and Homeodomain-interacting protein kinase 3 (HIPK3), although detailed inhibitory data for these specific targets is less prevalent in the literature.
Enzyme Inhibitory Activity
Beyond protein kinases, pyrazolopyrimidine derivatives have shown inhibitory activity against other classes of enzymes. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their potential to inhibit α-amylase and acetylcholinesterase, enzymes relevant to diabetes and Alzheimer's disease, respectively. One compound demonstrated a 72.91% inhibition of α-amylase, while another showed 62.80% inhibition of acetylcholinesterase.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) is an enzyme responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and promoting platelet aggregation. In contrast, COX-2 is typically induced at sites of inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Pyrazolopyrimidine derivatives have been investigated as potential COX inhibitors. Some of these compounds have shown promising selective inhibitory activity against COX-2. For instance, certain pyrimidine (B1678525) derivatives have demonstrated high selectivity towards COX-2, with efficacy comparable to the established COX-2 inhibitor meloxicam. One notable pyrazole (B372694) derivative, AD 532, has shown to be a less potent inhibitor of COX-2 in vitro than celecoxib, which may suggest a lower risk of cardiovascular toxicity. The anti-inflammatory effects of these compounds are attributed to their ability to block the production of pro-inflammatory prostaglandins by inhibiting COX-2.
Xanthine (B1682287) Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition that can cause gout. Therefore, inhibiting XO is a key therapeutic approach for managing gout.
Several pyrazolopyrimidine-based compounds have been identified as effective inhibitors of xanthine oxidase. These compounds, often considered allopurinol (B61711) derivatives, act as competitive inhibitors of XO. For example, 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine has been identified as a particularly potent inhibitor of XO. Other derivatives, such as 4-mercapto-1H-pyrazolo-3,4-d-pyrimidine and 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine, have also demonstrated significant inhibitory activity, comparable to that of allopurinol
Antiviral Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as possessing notable antiviral properties, particularly as inhibitors of Hepatitis C virus (HCV) polymerase. nih.gov
HCV Polymerase Inhibition:
A series of pyrazolo[1,5-a]pyrimidine-based compounds have been developed as inhibitors of the HCV RNA-dependent RNA polymerase (RdRp). nih.gov These compounds feature hydrophobic groups and an acidic functional group. Optimization of this series has led to compounds with low nanomolar potency in biochemical assays targeting the RdRp enzyme. nih.gov Structure-activity relationship (SAR) studies have highlighted a strong preference for a cyclohexyl group as one of the hydrophobic elements and have shown that derivatives containing a carboxylic acid exhibit improved activity. nih.gov
Table 1: Antiviral Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target | Key Structural Features | Potency |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | HCV RNA-dependent RNA polymerase (RdRp) | Hydrophobic groups, acidic functionality | Low nanomolar |
This table summarizes the antiviral activity of pyrazolo[1,5-a]pyrimidine derivatives against HCV.
While the provided information highlights activity against HCV, the direct inhibitory action of "this compound" on HIV Reverse Transcriptase was not explicitly detailed in the searched literature. However, the broader class of pyrazolopyrimidines has been noted for its potential as HIV-1 inhibitors. nih.gov
Other Pharmacological Modulations
Beyond their antiviral effects, pyrazolopyrimidine derivatives have been investigated for a range of other pharmacological activities.
A2A Adenosine (B11128) Antagonism:
Antagonism of the A2A adenosine receptor is a promising therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govnih.gov A series of 7-substituted 5-amino-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have been synthesized and evaluated as A2A adenosine receptor antagonists. nih.gov Researchers focused on modifying the phenyl ring substituent to enhance water solubility while maintaining high affinity and selectivity for the human A2A adenosine receptor. nih.gov This work led to the development of several potent and selective A2A antagonists. nih.gov For instance, compounds 8d , 8h , 8i , 8k , and 14b demonstrated high affinity for the A2A receptor with K(i) values in the low nanomolar range and significant selectivity over the A1 adenosine receptor. nih.gov These compounds showed no significant interaction with A2B or A3 receptor subtypes. nih.gov
Table 2: A2A Adenosine Receptor Antagonist Activity
| Compound | K(i) (nM) for hA2A | hA1/hA2A Selectivity Ratio |
|---|---|---|
| 8d | 0.12 | 1025 |
| 8h | 0.22 | 9818 |
| 8i | 0.18 | 994 |
| 8k | 0.13 | 4430 |
| 14b | 0.19 | 2273 |
This table showcases the binding affinity and selectivity of selected pyrazolotriazolopyrimidine derivatives for the human A2A adenosine receptor. nih.gov
CCR1 Antagonism:
Chemokine receptor CCR1 is implicated in inflammatory responses. While direct studies on "this compound" as a CCR1 antagonist were not found, research on other CCR1 antagonists demonstrates the therapeutic potential of targeting this receptor. For example, the CCR1 antagonist J113863 has been shown to attenuate neuropathic pain by reducing the infiltration of inflammatory cells and the levels of pronociceptive factors. nih.gov Functional antagonism of CCR1 has also been shown to reduce mortality in acute pneumovirus infections, suggesting that blocking the MIP-1alpha/CCR1 inflammatory pathway could be a valuable therapeutic approach for severe respiratory viral infections. nih.gov
Anxiolytic Effects:
Pyrazolo[1,5-a]pyrimidines have demonstrated potent anxiolytic effects. nih.gov This class of compounds has been explored for its potential in treating anxiety disorders. nih.gov
Antischistosomal Activity:
Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov In vitro studies revealed that 7-mercaptopyrazolo[1,5-a]pyrimidines exhibited the most significant activity, with some compounds proving lethal to the worms at a concentration of 100 micrograms/mL after just one hour of exposure. nih.govlookchem.com The 7-hydroxypyrazolo[1,5-a]pyrimidines were found to be less active. nih.govlookchem.com However, it is important to note that the compounds showing in vitro activity did not demonstrate efficacy in in vivo models of S. mansoni infection. nih.govlookchem.com The rationale for exploring these compounds as antischistosomal agents stemmed from the parasite's dependence on the purine salvage pathway for nucleotide synthesis. lookchem.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| J113863 |
| 7-hydroxypyrazolo[1,5-a]pyrimidines |
| 7-mercaptopyrazolo[1,5-a]pyrimidines |
Theoretical and Computational Chemistry Approaches to 5 Bromopyrazolo 1,5 C Pyrimidine and Its Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict ligand-target interactions at the molecular level.
Molecular docking simulations have been instrumental in evaluating the potential of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, analogues to the pyrazolo[1,5-c]pyrimidine (B12974108) core, as inhibitors of various enzymes. researchgate.net These studies predict how these compounds fit into the active sites of target proteins and estimate their binding affinity, often expressed as a docking score. For instance, a series of novel pyrazolo[1,5-a] jcsp.org.pkresearchgate.netjchemrev.comtriazine derivatives were designed and evaluated as potential Cyclin-Dependent Kinase 2 (CDK2) inhibitors. researchgate.net Molecular docking of these compounds into the roscovitine (B1683857) binding site of CDK2 revealed the binding mode and helped to rationalize their inhibitory activity. researchgate.net
In another study, pyrazolo[1,5-a]pyrimidine derivatives were examined for their anti-proliferative efficacy, with molecular docking used to investigate their binding mode against the CDK2 kinase enzyme. jchemrev.commodern-journals.com The results showed a good fit of the target compounds within the enzyme's active site, with high affinity indicated by docking scores. modern-journals.com For example, compounds 5a-c in one study were found to bind to the CDK2 active site with docking scores of -12.8, -11.54, and -11.59 Kcal/mol, respectively. modern-journals.com Similarly, docking studies on other pyrazolo[1,5-a]pyrimidine derivatives against 14-alpha demethylase, transpeptidase, and alkaline phosphatase enzymes also demonstrated their potential as potent inhibitors. researchgate.net
| Compound | Target Enzyme | Docking Score (Kcal/mol) | Reference |
|---|---|---|---|
| Compound 5a | CDK2 | -12.8 | modern-journals.com |
| Compound 5b | CDK2 | -11.54 | modern-journals.com |
| Compound 5c | CDK2 | -11.59 | modern-journals.com |
Beyond predicting binding affinities, molecular docking provides a detailed analysis of the interactions between the ligand and the enzyme's active site. These interactions are crucial for the stability of the enzyme-ligand complex and the compound's biological activity. For pyrazolo[1,5-a]pyrimidine analogues, docking studies have revealed key interactions. For example, the complex formed in the ATP binding region of CDK2 was found to be maintained by a combination of hydrophobic interactions with the hydrophobic cavity of the enzyme and hydrogen bond interactions with crucial residues in the hinge region. modern-journals.com
The analysis of electrostatic potential maps generated from these simulations helps to determine the charge distribution around the molecule. rsc.org This, in turn, identifies regions that can act as hydrogen bond donors and acceptors, confirming the binding modes observed in docking studies. rsc.org These detailed interaction analyses are vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules. These calculations provide a deeper understanding of molecular structure, stability, and reactivity.
The electronic properties of pyrazolo[1,5-c]pyrimidine derivatives have been investigated using quantum chemical calculations. jcsp.org.pkmodern-journals.com These studies typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. jcsp.org.pkmodern-journals.com A larger energy gap implies higher stability and lower reactivity.
For novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, DFT calculations have been used to determine quantum chemical features such as HOMO, LUMO, the HOMO-LUMO energy gap, chemical hardness, and chemical potential in both gas and solvent phases. jcsp.org.pk Such studies have shown that the electronic properties can be tuned by different substituents on the pyrazolo[1,5-c]pyrimidine core. jcsp.org.pk For example, a comparative study of two derivatives, 2a and 2b, found that molecule 2b had a smaller energy gap, indicating it is less stable (more reactive) than molecule 2a. modern-journals.com A review of computational studies on pyrazolo pyrimidine (B1678525) derivatives highlights that charge transfer within the molecule can be demonstrated by the calculation of HOMO and LUMO energies. researchgate.netjchemrev.com
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Compound 2a | -8.62 | -4.93 | 3.69 | modern-journals.com |
| Compound 2b | -8.23 | -5.12 | 3.11 | modern-journals.com |
Molecular orbital calculations are highly effective in predicting the reactivity of heterocyclic systems and the regioselectivity of electrophilic substitution reactions. For the parent pyrazolo[1,5-a]pyrimidine, molecular orbital calculations have successfully predicted successive 3- and 6-substitution by electrophiles. These theoretical predictions align with experimental observations where nitration and bromination reactions occur at these positions.
In the case of the pyrazolo[1,5-c]pyrimidine scaffold, electrophilic substitution reactions have also been investigated. Studies on the bromination of 7-acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines resulted in the formation of dibromo-derivatives, while iodination and nitration led to monosubstituted products. This indicates that the pyrazolo[1,5-c]pyrimidine ring is susceptible to electrophilic attack, and the position of substitution can be influenced by the nature of the electrophile and the reaction conditions.
QM-Based Scoring Protocols for Rational Design of Bioactive Compounds
The integration of quantum mechanics (QM) into drug design workflows has led to the development of more accurate and predictive scoring protocols. QM-based approaches can provide a more refined description of the electronic and energetic aspects of ligand-protein interactions compared to classical molecular mechanics force fields.
A proposed structure-based protocol for the development of customized covalent inhibitors utilizes QM computations and hybrid QM/Molecular Mechanics (QM/MM) methods in the initial steps to select appropriate warhead substituents. researchgate.net This is followed by docking approaches to optimize the noncovalent complex, with final verification through QM/MM or molecular dynamics simulations. researchgate.net This type of protocol demonstrates how QM-based scoring can be applied to rationally design bioactive compounds with desired properties, and it is sufficiently accurate to identify promising candidates while excluding non-promising ones. researchgate.net
The rational design of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors has also benefited from structure-based design principles. This approach led to the identification of a potent and selective inhibitor, showcasing the power of computational methods in guiding the optimization of lead compounds.
Advanced Characterization and Spectroscopic Analysis in Pyrazolopyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of pyrazolopyrimidine derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the connectivity of atoms within the molecule.
In ¹H NMR studies of related pyrazolo[1,5-a]pyrimidine (B1248293) compounds, the chemical shifts (δ) of protons on the fused ring system are distinct. For instance, the protons on the pyrimidine (B1678525) ring can be distinguished from those on the pyrazole (B372694) ring based on their electronic environments. nih.govcdnsciencepub.com Coupling constants (J values) between adjacent protons provide critical information about their spatial relationships, helping to confirm substitution patterns. cdnsciencepub.com For 5-Bromopyrazolo[1,5-c]pyrimidine, ¹H NMR would be expected to show characteristic signals for the protons on both the pyrazole and pyrimidine rings, with the bromine atom influencing the chemical shift of nearby protons.
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the pyrazolopyrimidine core. nih.govekb.eg In studies of similar compounds, techniques like 2D NMR (e.g., HETCOR) are used to correlate proton and carbon signals directly, solidifying the structural assignment. cdnsciencepub.com
Table 1: Representative ¹H NMR Data for a Pyrazolo[1,5-a]pyrimidine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.50 | s | - |
| H-6 | 7.08 | d | 0.9 |
| 7-CH₃ | 2.69 | d | 0.9 |
| 5-CH₃ | 2.56 | s | - |
Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. nih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its structure. Using techniques like Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS), the molecule is ionized and its mass-to-charge ratio (m/z) is measured.
For this compound, the mass spectrum would be expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a distinctive isotopic pattern with two peaks of similar intensity separated by 2 m/z units (M⁺ and M+2) would be observed. sapub.org This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide an extremely accurate molecular weight, allowing for the determination of the elemental formula. nih.gov
Table 2: Expected Mass Spectrometry Data for Brominated Pyrazolopyrimidines
| Ion | Description | Expected m/z Pattern |
|---|---|---|
| [M]⁺ | Molecular Ion | Shows two peaks of nearly equal intensity at m/z and m/z+2 |
| [M+H]⁺ | Protonated Molecule (ESI) | Shows two peaks of nearly equal intensity at m/z and m/z+2 |
Based on the characteristic isotopic distribution of bromine. sapub.org
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural evidence, offering a three-dimensional map of the atomic arrangement in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
For related pyrazolopyrimidine derivatives, X-ray diffraction has been used to confirm the planar nature of the fused ring system and to determine the orientation of substituent groups. researchgate.net Analysis of the crystal packing reveals intermolecular forces such as hydrogen bonds and π–π stacking interactions, which govern the solid-state properties of the material. researchgate.net For this compound, a successful crystallographic analysis would provide unequivocal proof of its structure, including the exact position of the bromine atom on the pyrimidine ring.
Table 3: Crystallographic Data for a Substituted Pyrazolo[1,5-a]pyrimidine
| Parameter | Value |
|---|---|
| Compound | 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.123(2) |
| b (Å) | 7.4560(15) |
| c (Å) | 13.593(3) |
| β (°) | 108.65(3) |
Data from a study on related pyrazolo[1,5-a]pyrimidines. researchgate.net
UV-Vis Spectroscopy for Optical Properties (as a characterization method)
UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption spectrum is characteristic of the compound's chromophoric system. For pyrazolopyrimidine derivatives, the absorption spectra typically show distinct bands corresponding to π → π* transitions within the aromatic fused-ring system. nih.gov
The position of the maximum absorption wavelength (λ_max) and the molar absorptivity (ε) are influenced by the specific structure of the pyrazolopyrimidine core and the nature of its substituents. nih.gov The bromine atom in this compound, as an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. This technique serves as a valuable method for characterizing the electronic properties of the molecule.
Table 4: Representative UV-Vis Absorption Data for Pyrazolo[1,5-a]pyrimidine Fluorophores
| Compound | Solvent | λ_abs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| 4a | Dichloromethane | 358 | 13,000 |
| 4b | Dichloromethane | 352 | 16,300 |
| 4c | Dichloromethane | 362 | 19,800 |
Data from a study on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Bromopyrazolo[1,5-c]pyrimidine?
- Methodological Answer : Synthesis typically involves bromination of the pyrazolo[1,5-c]pyrimidine core using reagents like under controlled conditions. Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or DCM) is critical to avoid over-bromination. Post-reaction purification via column chromatography or recrystallization ensures high yields (≥70%) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Conduct reactions in a fume hood due to potential release of volatile brominated byproducts. Waste should be segregated into halogenated organic containers for professional disposal. Cross-contamination risks are minimized using disposable pipette tips and dedicated glassware .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- : Distinct signals for aromatic protons (δ 8.2–8.5 ppm) and bromine’s deshielding effects.
- IR : Absorbance near 560–600 cm confirms C-Br stretching.
- Mass Spectrometry : Molecular ion peak at 224 (M) with isotopic patterns confirming bromine .
Advanced Research Questions
Q. How does the bromine substituent influence structure-activity relationships (SAR) in adenosine receptor antagonism?
- Methodological Answer : Bromine at the 5-position enhances steric bulk and electron-withdrawing effects, improving binding to adenosine receptors (e.g., A subtype). SAR studies show nanomolar affinity () when paired with alkylamino groups at adjacent positions. Docking simulations suggest bromine stabilizes hydrophobic interactions in the receptor’s orthosteric site .
Q. What strategies are used to resolve contradictions in binding affinity data across receptor subtypes?
- Methodological Answer :
- Selectivity Profiling : Test compounds against A, A, and A receptors using radioligand displacement assays.
- Molecular Dynamics (MD) : Simulate binding modes to identify residues (e.g., His272 in A) causing subtype selectivity.
- Data Normalization : Use and molecular volume adjustments to account for membrane permeability variations .
Q. How can molecular docking guide the design of this compound derivatives as CDK2 inhibitors?
- Methodological Answer :
- Active-Site Mapping : Docking into CDK2’s ATP-binding pocket (PDB: 1AQ1) reveals hydrogen bonds with Leu83 and hydrophobic contacts with Ile10.
- Derivatization : Introduce sulfonamide or thioglycoside groups at the 7-position to enhance binding (e.g., compound 14 , IC = 0.057 µM).
- Validation : Compare computed binding energies () with experimental IC values to refine models .
Q. What pharmacological assays are used to evaluate antitumor activity of this compound derivatives?
- Methodological Answer :
- Cell Viability : MTT assays on HCT-116, MCF-7, and HepG-2 cells (IC ranges: 6–99 nM).
- Apoptosis : Flow cytometry for Annexin V/PI staining to quantify programmed cell death.
- Cell Cycle : PI staining and FACS analysis to detect G/S arrest (e.g., 60% arrest in HCT-116 at 50 nM) .
Key Research Findings
- Receptor Selectivity : 5-Bromo derivatives show >100-fold selectivity for A over A receptors due to steric complementarity .
- Anticancer Potency : Thioglycoside-modified derivatives (e.g., compound 14 ) exhibit dual CDK2 inhibition and cytotoxicity, outperforming sorafenib in HCT-116 models .
- Synthetic Yield Optimization : Bromination at 0°C in DMF achieves 85% yield with minimal di-brominated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
